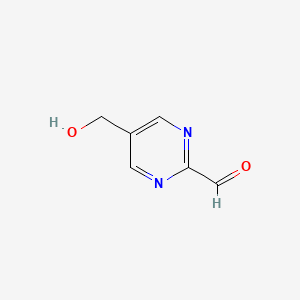![molecular formula C8H11BO2 B11922352 [(4-Methylphenyl)methyl]boronic acid CAS No. 21983-00-6](/img/structure/B11922352.png)
[(4-Methylphenyl)methyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methylbenzyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzyl group substituted with a methyl group at the para position. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-methylbenzyl)boronic acid can be synthesized through several methods. One common approach involves the hydroboration of 4-methylstyrene followed by oxidation. Another method includes the direct borylation of 4-methylbenzyl halides using pinacolborane in the presence of a catalyst . Electroreductive conditions can also transform benzylic alcohols, aldehydes, and ketones into boronic esters in the presence of pinacolborane .
Industrial Production Methods
Industrial production of (4-methylbenzyl)boronic acid typically involves large-scale hydroboration processes, where the reaction conditions are optimized for high yield and purity. The use of efficient catalysts and controlled reaction environments ensures the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-methylbenzyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group into a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include alcohols, ketones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4-methylbenzyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-methylbenzyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a sensor and in various biochemical applications. The boronic acid group interacts with amino acid residues that can donate electron pairs, such as serine and histidine, allowing it to bind with high affinity to specific molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- 4-methoxyphenylboronic acid
- 4-(trifluoromethyl)phenylboronic acid
Uniqueness
(4-methylbenzyl)boronic acid is unique due to the presence of the methyl group at the para position, which can influence its reactivity and binding properties. This structural feature can enhance its selectivity and efficiency in certain applications compared to other boronic acids .
Propriétés
Numéro CAS |
21983-00-6 |
|---|---|
Formule moléculaire |
C8H11BO2 |
Poids moléculaire |
149.98 g/mol |
Nom IUPAC |
(4-methylphenyl)methylboronic acid |
InChI |
InChI=1S/C8H11BO2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5,10-11H,6H2,1H3 |
Clé InChI |
XBNDIPVZYXCFJX-UHFFFAOYSA-N |
SMILES canonique |
B(CC1=CC=C(C=C1)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11922284.png)

![1H-Pyrazolo[4,3-c]pyridine-4-carbaldehyde](/img/structure/B11922297.png)


![6-Methyl-6-azaspiro[2.5]octan-1-amine](/img/structure/B11922306.png)


![[3-(Aziridin-1-yl)phenyl]methanol](/img/structure/B11922323.png)


![5-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11922349.png)
![(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B11922356.png)
